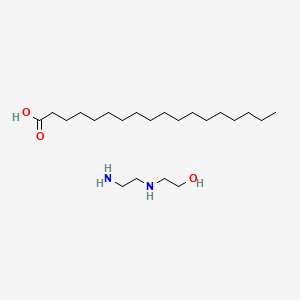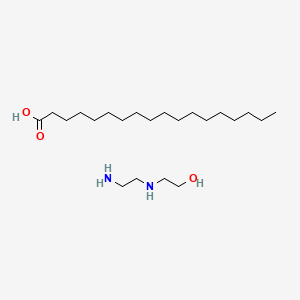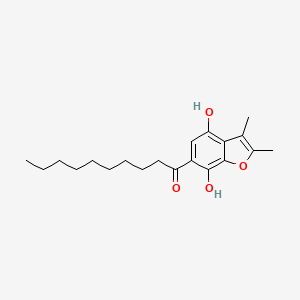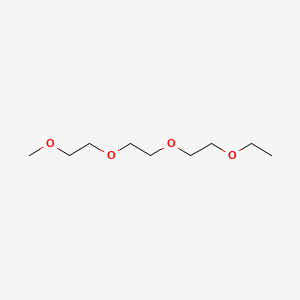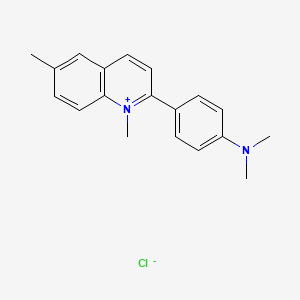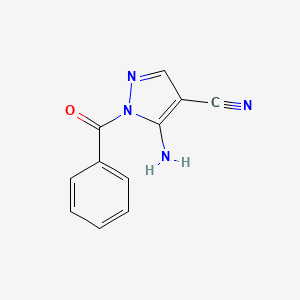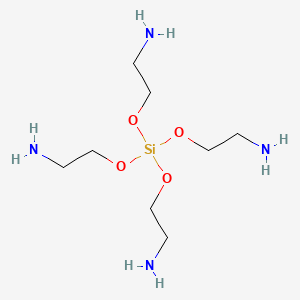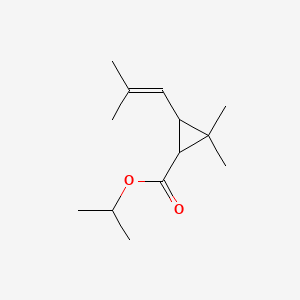
Chrysanthemic acid, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysanthemic acid, isopropyl ester is an organic compound that belongs to the class of pyrethroids, which are synthetic analogs of natural pyrethrins. These compounds are widely used as insecticides due to their high potency and low toxicity to mammals. This compound is derived from chrysanthemic acid, which is found in the seed cases of Chrysanthemum cinerariaefolium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chrysanthemic acid, isopropyl ester typically involves the esterification of chrysanthemic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound involves a cyclopropanation reaction of a diene, followed by hydrolysis of the ester. This process yields a mixture of cis- and trans-isomers, which can be separated and purified . The re-esterification of chrysanthemic acid ethyl ester is another common industrial method .
Analyse Des Réactions Chimiques
Types of Reactions: Chrysanthemic acid, isopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Chrysanthemic acid, isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other pyrethroid compounds.
Biology: It is studied for its insecticidal properties and its effects on non-target organisms.
Medicine: Research is ongoing into its potential use in developing new insecticides with lower toxicity to humans.
Industry: It is used in the formulation of insecticides for agricultural and domestic use
Mécanisme D'action
The mechanism of action of chrysanthemic acid, isopropyl ester involves its interaction with the nervous system of insects. It targets sodium channels in nerve cells, causing prolonged depolarization and paralysis of the insect. This leads to the insect’s death due to the inability to perform vital functions . The compound’s selectivity for insect sodium channels over mammalian ones accounts for its low toxicity to mammals .
Comparaison Avec Des Composés Similaires
Pyrethrin I and II: Natural insecticides derived from chrysanthemum flowers.
Allethrins: Synthetic pyrethroids with similar structures and insecticidal properties.
Permethrin: A widely used synthetic pyrethroid with a similar mechanism of action
Uniqueness: Chrysanthemic acid, isopropyl ester is unique due to its specific ester group, which can influence its physical properties and biological activity. Compared to other pyrethroids, it may offer different levels of stability, potency, and environmental impact .
Propriétés
Numéro CAS |
5458-64-0 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
propan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H22O2/c1-8(2)7-10-11(13(10,5)6)12(14)15-9(3)4/h7,9-11H,1-6H3 |
Clé InChI |
KTDHAAMLKPAGNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1C(C1(C)C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)

